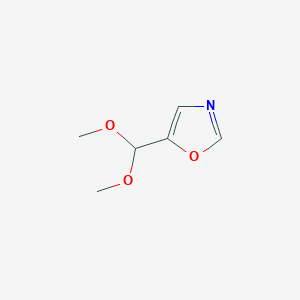

5-Dimethoxymethyl-oxazole

Description

Historical Context of Oxazole (B20620) Synthesis

The journey into the synthesis of oxazoles began in the late 19th century. One of the earliest accounts dates back to 1876 with the synthesis of 2-methyl oxazole. ijpsonline.com This initial discovery paved the way for more systematic explorations of oxazole chemistry. Over the decades, several named reactions have become fundamental to the construction of the oxazole ring, each offering unique advantages in terms of substrate scope and regioselectivity.

Key historical methods for synthesizing the oxazole core include:

Robinson-Gabriel Synthesis: Described in the early 20th century (1909-1910), this method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this reaction produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org

van Leusen Oxazole Synthesis: A significant development occurred in 1972 when van Leusen reported the synthesis of 5-substituted oxazoles. ijpsonline.comnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, and is particularly relevant for synthesizing compounds like 5-Dimethoxymethyl-oxazole. nih.govgoogle.com

These foundational methods, along with modern advancements, have provided chemists with a robust toolkit for accessing a wide diversity of oxazole-containing molecules. nih.gov

Academic Relevance of this compound as a Chemical Scaffold

The oxazole ring is a privileged scaffold found in many natural products and pharmaceutically active molecules, valued for its role in creating compounds with diverse biological activities. mdpi.com The academic and industrial interest in oxazoles stems from their applications in medicinal chemistry, agrochemicals, and materials science, where they can be found in anticancer, antimicrobial, and anti-inflammatory agents, as well as fluorescent probes. numberanalytics.commdpi.comresearchgate.net

This compound is of particular academic interest due to its function as a versatile chemical building block. beilstein-journals.orgbiomall.in The key to its utility lies in the dimethoxymethyl group at the 5-position of the oxazole ring. This group is an acetal (B89532), which serves as a protected form of an aldehyde (formyl group). This "masked" functionality is crucial in multi-step syntheses for several reasons:

Stability: The acetal is stable under a variety of reaction conditions that would otherwise react with an unprotected aldehyde.

Controlled Deprotection: The aldehyde can be readily revealed at a desired stage of a synthesis by treatment with mild acid.

Synthetic Versatility: Once deprotected, the resulting 5-formyloxazole can undergo a vast array of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, reductive aminations, and oxidations, allowing for the introduction of diverse and complex side chains.

The utility of the 5-substituted oxazole scaffold is well-documented. For instance, 5-(hydroxymethyl)oxazoles, which are closely related to this compound, have been used as versatile scaffolds in combinatorial chemistry to generate libraries of compounds with different functional groups such as ethers, thioethers, and amides. nih.gov This highlights the strategic importance of having a functional handle at the 5-position.

Research has demonstrated the use of the 5-(dimethoxymethyl)oxazole moiety in the synthesis of more complex substituted oxazoles, underscoring its role as a foundational precursor in synthetic campaigns.

Table 1: Examples of Synthesized 5-(Dimethoxymethyl)-oxazole Derivatives

| Compound Name | Molecular Formula | Application/Significance |

| 5-(Dimethoxymethyl)oxazole | C6H9NO3 | Parent building block with a protected aldehyde group. |

| 5-((4-Chlorophenyl)dimethoxymethyl)-2-phenyloxazole | C18H16ClNO3 | An example of a more complex derivative, demonstrating the utility of the core scaffold in building substituted oxazoles for research purposes. |

| 5-(Dimethoxy(p-tolyl)methyl)-2-phenyloxazole | C19H19NO3 | Demonstrates the ability to incorporate various aryl groups, expanding the chemical diversity accessible from the scaffold. |

| 2-(2-Bromophenyl)-5-((3-chlorophenyl)dimethoxymethyl)oxazole | C18H15BrClNO3 | Illustrates the construction of highly functionalized and multi-substituted oxazoles for potential use in medicinal chemistry or materials science. |

This strategic use of this compound allows for the systematic and efficient construction of libraries of novel oxazole derivatives, facilitating the exploration of their properties and potential applications in various scientific fields. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

947771-04-2 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

5-(dimethoxymethyl)-1,3-oxazole |

InChI |

InChI=1S/C6H9NO3/c1-8-6(9-2)5-3-7-4-10-5/h3-4,6H,1-2H3 |

InChI Key |

BCPFDKPQXYTFLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CN=CO1)OC |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies Involving 5 Dimethoxymethyl Oxazole

Detailed Mechanistic Pathways of Key Oxazole-Forming Reactions

The synthesis of the oxazole (B20620) ring is a fundamental objective in heterocyclic chemistry, with numerous methods developed to achieve this core structure. The presence of the 5-dimethoxymethyl group on the oxazole ring necessitates the use of specific precursors and reaction pathways. This section details the mechanistic underpinnings of key reactions applicable to the synthesis of 5-dimethoxymethyl-oxazole and related derivatives.

Mechanism of Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and widely used method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is particularly relevant for creating 5-substituted oxazoles, as the substituent on the final oxazole ring is derived from the starting aldehyde. nih.gov To synthesize this compound, the corresponding aldehyde would be 2,2-dimethoxyacetaldehyde.

The mechanism proceeds through a well-defined sequence of steps under basic conditions: organic-chemistry.orgwikipedia.orgmdpi.comvarsal.com

Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC, which is positioned between the electron-withdrawing sulfonyl and isocyano groups, to form a resonance-stabilized anion. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition: The TosMIC anion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., 2,2-dimethoxyacetaldehyde). This addition forms an alkoxide intermediate.

Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyano group in a 5-endo-dig cyclization. This step forms a five-membered oxazoline (B21484) intermediate. wikipedia.org

Tautomerization and Elimination: The oxazoline intermediate tautomerizes, positioning a proton for elimination. A base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, then occurs. organic-chemistry.orgvarsal.com

Aromatization: The elimination of the tosyl group results in the formation of the stable, aromatic oxazole ring. nih.gov

Table 1: Key Steps in the Van Leusen Synthesis of this compound

| Step | Description | Intermediate(s) |

|---|---|---|

| 1 | Base-mediated deprotonation of TosMIC. | TosMIC anion |

| 2 | Nucleophilic attack of the TosMIC anion on 2,2-dimethoxyacetaldehyde. | Alkoxide adduct |

| 3 | Intramolecular attack of the alkoxide on the isocyanide carbon. | 5-(Dimethoxymethyl)-2-tosyl-4,5-dihydrooxazole (Oxazoline) |

| 4 | Base-promoted elimination of p-toluenesulfinic acid. | Oxazoline anion |

| 5 | Aromatization to the final product. | this compound |

Mechanism of Cornforth Rearrangement (if applicable to Oxazole Derivatives)

The Cornforth rearrangement is a thermal rearrangement reaction specific to 4-acyloxazoles, where the acyl substituent at the C4 position and the substituent at the C5 position exchange places. wikipedia.orgwikiwand.com It is not a primary synthesis of the oxazole ring itself but rather a transformation of a pre-existing, suitably substituted oxazole. youtube.com

This reaction would be applicable to a derivative of this compound if the molecule also possessed a carbonyl-containing group at the C4 position (e.g., 4-acetyl-5-dimethoxymethyl-oxazole). The mechanism is understood to proceed via a pericyclic pathway: wikipedia.orgchem-station.comijprajournal.com

Electrocyclic Ring Opening: Upon heating, the 4-acyloxazole undergoes a concerted, thermal electrocyclic ring opening. This cleavage of the C4-C5 and C2-O1 bonds results in the formation of a highly reactive nitrile ylide intermediate. wikipedia.orgchem-station.com

Rearrangement and Ring Closure: The nitrile ylide is a 1,3-dipole with several resonance contributors. wikipedia.org It can undergo a subsequent 1,5-dipolar electrocyclization. The geometry of the intermediate allows for the re-formation of an isomeric oxazole ring, but with the original C5 substituent now attached to the carbon of the nitrile group (becoming the new C4 substituent) and the original acyl group's R-group becoming the new C5 substituent.

The reaction's outcome is dependent on the relative thermodynamic stability of the starting oxazole and the rearranged product. wikipedia.org For a compound like 4-acyl-5-dimethoxymethyl-oxazole, this rearrangement would yield a new oxazole with the dimethoxymethyl group at C4.

Mechanisms of Oxidative Cycloaddition Reactions

Several modern methods form oxazoles via oxidative cyclization or cycloaddition pathways, often providing access to complex substitution patterns under mild conditions.

A prominent example is the cycloisomerization of N-propargyl amides. These reactions can be mediated by various catalysts, including gold or copper, or proceed through metal-free pathways. scispace.comworktribe.com In a gold-catalyzed variant, the mechanism involves: acs.org

Alkyne Activation: A gold(I) catalyst activates the alkyne of the N-propargyl amide, making it susceptible to nucleophilic attack.

Intramolecular Cyclization: The amide oxygen attacks the activated alkyne, leading to a 5-exo-dig cyclization to form an alkylideneoxazoline intermediate.

Oxidation: This intermediate can then undergo an autoxidation process, often involving a radical pathway, to form a hydroperoxide, which upon reduction yields the functionalized oxazole. acs.org

Hypervalent iodine reagents can also mediate the oxidative cyclization of N-propargylamides or N-allylamides to form oxazoles and oxazolines, respectively. scispace.comnsf.gov The mechanism likely involves the hypervalent iodine species acting as both an activator for the unsaturated bond and as a functional group donor, proceeding through a cyclized intermediate that subsequently eliminates to form the aromatic ring. scispace.com

Plausible Mechanisms for Direct Oxazole Synthesis from Carboxylic Acids

While traditional oxazole syntheses often start from aldehydes or α-haloketones, recent advancements allow for the direct synthesis from more readily available carboxylic acids. acs.org A notable method involves the in situ activation of the carboxylic acid.

One plausible mechanism employs a triflylpyridinium reagent, such as DMAP-Tf, to activate the carboxylic acid: acs.org

Acid Activation: The carboxylic acid reacts with the activating agent to form a highly reactive intermediate, such as a trifluorosulfonyl mixed anhydride (B1165640).

Formation of Acylpyridinium Salt: This anhydride is then attacked by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), forming an acylpyridinium salt. This species is highly electrophilic at the carbonyl carbon.

Reaction with Isocyanide: A deprotonated isocyanide derivative (e.g., the anion of tosylmethyl isocyanide or an isocyanoacetate) attacks the acylpyridinium salt.

Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization, followed by elimination of the pyridine (B92270) catalyst and other leaving groups, to furnish the final 4,5-disubstituted oxazole. acs.org This method offers high efficiency and broad functional group tolerance.

Mechanistic Insights into Electrophilic and Nucleophilic Processes

The reactivity of the oxazole ring is dictated by the electronegativity of the oxygen and nitrogen atoms and the aromatic system.

Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. When substitution does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon. wikipedia.orgnumberanalytics.com The presence of an electron-donating group is often required to facilitate the reaction. pharmaguideline.comthepharmajournal.com The 5-dimethoxymethyl group, being an acetal (B89532), has two electronegative oxygens that exert an electron-withdrawing inductive effect. However, the lone pairs on these oxygens can participate in resonance, potentially donating electron density to the ring system. This would likely activate the C4 position towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is generally difficult. However, if a good leaving group is present at the C2 position, nucleophilic aromatic substitution can occur. wikipedia.orgsemanticscholar.org The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack due to the adjacent electronegative oxygen and nitrogen atoms. pharmaguideline.comresearchgate.net In the absence of a leaving group, strong nucleophiles can lead to ring-opening reactions rather than substitution. pharmaguideline.com

Deprotonation: The most acidic proton on the oxazole ring is at the C2 position, followed by C5 and C4. semanticscholar.org Deprotonation at C2 can generate a lithio-oxazole, which exists in equilibrium with a ring-opened isonitrile species. wikipedia.org

Role of Reactive Intermediates in Oxazole Transformations

The formation and transformation of oxazoles proceed through a variety of key reactive intermediates that dictate the reaction pathways and outcomes. Understanding these intermediates is crucial for controlling the synthesis and reactivity of compounds like this compound.

Table 2: Key Reactive Intermediates in Oxazole Chemistry

| Reactive Intermediate | Formation Reaction(s) | Role in Mechanism |

|---|---|---|

| Oxazoline | Van Leusen Synthesis; ijpsonline.com Oxidative cyclization of N-allylamides. nsf.gov | A crucial, non-aromatic cyclic precursor that undergoes elimination or oxidation to form the final aromatic oxazole ring. organic-chemistry.org |

| Nitrile Ylide | Cornforth Rearrangement; wikipedia.orgwikiwand.com Photochemical isomerization of isoxazoles. acs.org | A 1,3-dipolar species formed by pericyclic ring-opening; it undergoes subsequent electrocyclization to yield an isomeric oxazole. wikipedia.orgijprajournal.com |

| Metal Carbene | Rh(II)-catalyzed reactions of diazo compounds. thepharmajournal.comnih.govnih.gov | An electrophilic species generated from a diazo precursor and a metal catalyst (e.g., Rh₂(OAc)₄); it reacts with nitriles in a [3+2] cycloaddition to form the oxazole ring. nih.gov |

| Acylpyridinium Salt | Direct synthesis from carboxylic acids using DMAP-Tf. acs.org | A highly activated form of a carboxylic acid that serves as a potent electrophile for attack by an isocyanide nucleophile, leading to oxazole formation. acs.org |

| Oxazolium Ion | N-alkylation or N-acylation of the oxazole nitrogen. wikipedia.orgthepharmajournal.com | A cationic species that activates the oxazole ring towards nucleophilic attack, often at the C2 position, potentially leading to substitution or ring-opening. clockss.org |

| Singlet Oxygen Endoperoxide | [4+2] cycloaddition of singlet oxygen with the oxazole ring. colab.ws | An initial adduct formed from the reaction of oxazoles (acting as dienes) with singlet oxygen; these intermediates can be isolated at low temperatures and are precursors to other functional groups. colab.ws |

Oxazoline Intermediates in Cycloaddition Reactions

5-Alkoxyoxazoles, including this compound, are known to function as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. researchgate.netclockss.org These reactions typically proceed via a bicyclic intermediate, specifically an oxazoline derivative, which can then undergo further transformations to yield highly substituted pyridines or other heterocyclic systems. researchgate.netclockss.org

The cycloaddition of a 5-alkoxyoxazole with a dienophile, such as an alkene or alkyne, initially forms a bridged bicyclic adduct. This primary adduct contains an oxazoline ring structure. clockss.orgresearchgate.net The stability and reactivity of this oxazoline intermediate are highly dependent on the reaction conditions and the nature of the substituents on both the oxazole and the dienophile. For instance, the reaction of 5-ethoxy-2-alkyl-4-aryloxazoles with N-ethylmaleimide has been shown to yield stable endo and exo oxazoline adducts, which have been characterized by X-ray crystallography. clockss.org However, in many cases, the oxazoline intermediate is not isolated and spontaneously rearranges. clockss.org

The reaction of 5-methoxyoxazoles with various dienophiles under microwave irradiation provides a rapid entry into diverse heterocyclic structures, proceeding through these transient oxazoline intermediates. nih.govacs.org Spectroscopic evidence, particularly from ¹H NMR, confirms the formation of the oxazoline ring. For example, in the reaction of arylaldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC), the resulting 4,5-disubstituted oxazoline intermediates show characteristic signals for the vicinal protons on the oxazoline ring, with coupling constants confirming their trans relationship. nih.govacs.org

| Oxazole Reactant | Dienophile | Conditions | Oxazoline Intermediate Type | Final Product | Yield (%) | Ref. |

| 2-Alkyl-4-aryl-5-ethoxyoxazole | N-Ethylmaleimide | Toluene, reflux | Stable endo/exo bicyclic oxazoline | Dihydroxypyridine derivative | - | clockss.org |

| Substituted Arylaldehyde + TosMIC | (forms oxazole in situ) | K₃PO₄ (1 equiv), IPA, MW, 60 °C | 4-Tosyl-4,5-dihydrooxazoline | 4,5-Disubstituted oxazoline | up to 95% | nih.govacs.org |

| 5-Methoxyoxazole | Acrylic Acid | 120 °C | Bicyclic oxabridged oxazoline | 3-Hydroxypyridine derivative | Low | researchgate.net |

| 2,4-Dimethyl-5-methoxyoxazole | Various dienophiles | Thermal | Bicyclic oxazoline | Pyridine derivatives | - | researchgate.net |

Nitrile and Ylide Intermediates in Rearrangements

Rearrangement reactions of oxazoles, particularly those involving photochemical or thermal activation, often proceed through nitrile and ylide intermediates. The Cornforth rearrangement is a classic example, involving the thermal isomerization of a 4-acyloxazole to a new oxazole isomer. wikipedia.orgwilliams.edu This reaction is mechanistically understood to proceed via the electrocyclic ring-opening of the oxazole to form a nitrile ylide intermediate. wikipedia.orgwilliams.edu This intermediate then undergoes a 1,5-dipolar cyclization to furnish the rearranged oxazole. The presence of a 5-alkoxy group, such as the dimethoxymethyl group, is crucial as it stabilizes the nitrile ylide intermediate, facilitating the rearrangement. oup.comresearchgate.net

Studies on the thermal rearrangement of 4-carbonyl substituted oxazoles have shown that the reaction rate is influenced by the electronic nature of the substituents, consistent with the development of charge in the transition state leading to the nitrile ylide. researchgate.net The reaction is believed to be a concerted pericyclic process. wikipedia.org

Photochemical reactions also provide a route to nitrile ylide intermediates from oxazoles. researchgate.netresearchgate.net For instance, the unimolecular photochemistry of isoxazoles to oxazoles has been shown to proceed through the formation of an elusive carbonyl nitrile ylide, which was trapped and characterized at low temperatures. researchgate.netresearchgate.net This intermediate subsequently cyclizes to form the corresponding oxazole. These studies provide strong evidence for the accessibility of nitrile ylides from five-membered heterocyclic precursors under photochemical conditions.

| Reactant | Conditions | Intermediate(s) | Key Findings | Ref. |

| 4-Acyl-5-ethoxyoxazole | Thermal (≥ 100 °C) | Nitrile Ylide | Rearrangement to isomeric 5-acyloxazole. Yields >90% with certain heterocycles. | wikipedia.orgwilliams.edu |

| 5-Alkoxy-2-aminooxazole | Thermal, in presence of DMAD | Acyl-substituted Nitrile Ylide | Equilibrium with the open-chain nitrile ylide allows for trapping with dienophiles. | oup.com |

| 3,5-Dimethylisoxazole | Photochemical (λ = 222 nm), Ar matrix, 15 K | 2H-Azirine, Ketenimine, Nitrile Ylide | Direct spectroscopic observation and characterization of the nitrile ylide intermediate. | researchgate.netresearchgate.net |

| 4-Carbonyl substituted oxazoles | Thermal | Nitrile Ylide | Kinetic studies support a transition state with charge development, leading to the ylide. | researchgate.net |

Lithiated Oxazoles and Ring-Opened Isocyanide Intermediates

The deprotonation of oxazoles with strong bases, such as organolithium reagents, is a fundamental transformation that opens up a variety of synthetic pathways. For 5-substituted oxazoles, lithiation typically occurs at the C2 position, which is the most acidic proton on the ring. researchgate.netsci-hub.se The resulting 2-lithiooxazole is often unstable and exists in equilibrium with a ring-opened valence tautomer, an isocyano-enolate. researchgate.net This ring-chain tautomerism is a key feature of lithiated oxazole chemistry.

The position of this equilibrium is influenced by factors such as the substituents on the oxazole ring, the counterion (e.g., Li⁺ vs. ZnCl⁺), and the solvent. researchgate.net For many 2-lithiooxazoles, the ring-opened isocyanide form is significantly populated, and trapping experiments with various electrophiles provide evidence for its existence. researchgate.netsci-hub.se

For example, quenching the equilibrium mixture derived from a 2-lithio-5-alkoxyoxazole with electrophiles can lead to products of either C-alkylation at the C2 position (from the closed form) or trapping of the isocyanide or enolate functionality (from the open form). Trapping with silyl (B83357) chlorides often yields N-silylated or O-silylated derivatives of the ring-opened isocyanide, whereas aldehydes and ketones can react at the carbanionic center of the isocyanide. researchgate.net This reactivity allows for the synthesis of a diverse range of functionalized molecules that would be difficult to access through other means.

| Oxazole Substrate | Base/Conditions | Electrophile | Intermediate(s) | Product(s) | Yield (%) | Ref. |

| 2-Methyl-4-phenyloxazole | n-BuLi or LDA, -78 °C | Methyl triflate | 2-Lithiomethyl and 5-Lithio tautomers | 2-(Ethane-1,1-diyl)-4-phenyloxazole and 2-Methyl-5-methyl-4-phenyloxazole | 9:91 ratio | williams.edu |

| Oxazole | n-BuLi | DBTFE | 2-Lithiooxazole | 2-Bromooxazole | 74 | sci-hub.se |

| 2-(Phenylsulfonyl)-1,3-oxazole | n-BuLi | Various aldehydes/ketones | 5-Lithiooxazole | 5-(1-Hydroxyalkyl)-2-(phenylsulfonyl)oxazole | 65-92 | researchgate.net |

| 5-Phenyloxazole | n-BuLi, THF, -78 °C | Me₃SiCl | 2-Lithio-5-phenyloxazole <=> Isocyano-enolate | Mixture of 2-(trimethylsilyl)-5-phenyloxazole and ring-opened silylated product | - | thieme-connect.de |

Reactivity Patterns and Chemical Transformations of 5 Dimethoxymethyl Oxazole

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring System

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system compared to more electron-rich heterocycles like pyrrole (B145914) or furan (B31954). However, the presence of electron-donating groups can facilitate such reactions. tandfonline.comwikipedia.org

Regioselectivity at Carbon Positions

The general order of reactivity for electrophilic substitution on an unsubstituted oxazole ring is a subject of some debate in the literature, with sources indicating different positions as being the most reactive. Some suggest the order is C4 > C5 > C2, while others state that substitution occurs preferentially at the C5 position. wikipedia.orgpharmaguideline.comderpharmachemica.com When an electron-donating group is present, it significantly activates the ring towards electrophilic attack. tandfonline.comsemanticscholar.org In the case of 5-dimethoxymethyl-oxazole, the substituent is located at the C5 position. The oxygen atoms of the dimethoxymethyl group can donate electron density to the ring, potentially activating the C4 position for electrophilic attack.

Nucleophilic Substitution Reactions

Nucleophilic substitution directly on the oxazole ring is uncommon unless a good leaving group is present. tandfonline.comsemanticscholar.org The electron-rich nature of the π-system generally repels nucleophiles.

Reactivity at the C-2 Position

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. derpharmachemica.comsemanticscholar.org This makes the C2 proton the most easily abstracted by a strong base. While direct nucleophilic substitution is rare without a leaving group, if a halogen were present at the C2 position, it could be displaced by a nucleophile. tandfonline.compharmaguideline.com

Deprotonation and Ring Opening Phenomena

Deprotonation of oxazoles is a key transformation. The use of strong bases, such as organolithium reagents (e.g., n-BuLi), readily removes the proton at the C2 position. wikipedia.orgpharmaguideline.com The resulting 2-lithio-oxazole is often unstable and can exist in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.gov This ring-opened intermediate can be trapped by various electrophiles. This reactivity provides a pathway to functionalize the C2 position or to transform the oxazole into other chemical structures. Nucleophilic attack, particularly under harsh conditions, can also lead to cleavage of the oxazole ring, sometimes resulting in the formation of other heterocyclic systems, such as imidazoles when ammonia (B1221849) is used as the nucleophile. pharmaguideline.com

| Reaction Type | Position | Reagent/Conditions | Outcome |

| Deprotonation | C2 | Strong base (e.g., n-BuLi) | Formation of 2-lithio-oxazole, potential ring-opening to an isonitrile. wikipedia.orgpharmaguideline.com |

| Ring Cleavage | Ring | Nucleophiles (e.g., Ammonia) | Ring opening, potential rearrangement to other heterocycles. pharmaguideline.com |

Cycloaddition Reactions of the Oxazole Ring System

Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for constructing new ring systems. wikipedia.org This reactivity is attributed to the furan-like oxygen atom at position 1. pharmaguideline.com The reaction typically involves the C4=C5 double bond and the nitrogen atom acting as the diene component, reacting with a dienophile.

The presence of electron-donating substituents on the oxazole ring facilitates these cycloaddition reactions. pharmaguideline.com Therefore, the 5-dimethoxymethyl group in the target molecule is expected to enhance its reactivity as a diene. The initial [4+2] cycloaddition between the oxazole and a dienophile (like an alkene or alkyne) forms a bicyclic adduct with an oxygen bridge. wikipedia.orgtandfonline.com This adduct is often unstable and can undergo a subsequent retro-Diels-Alder reaction, typically involving the loss of a small molecule (like a nitrile), to afford a new, stable aromatic ring, commonly a pyridine (B92270) or furan derivative. wikipedia.orgresearchgate.net The use of alkoxy-substituted oxazoles in this manner is a well-established route to pyridoxine (B80251) (Vitamin B6) precursors. wikipedia.org Intramolecular Diels-Alder reactions, where the dienophile is tethered to the oxazole ring, are also a significant strategy for the synthesis of complex alkaloids and other natural products. tandfonline.comthieme-connect.compitt.edu

| Reaction | Role of Oxazole | Dienophile | Product Type |

| Intermolecular Diels-Alder | Diene | Alkenes, Alkynes | Bicyclic adduct, leading to Pyridines or Furans. wikipedia.orgresearchgate.net |

| Intramolecular Diels-Alder | Diene | Tethered Alkene/Alkyne | Fused heterocyclic systems (e.g., pyrrolopyridines). tandfonline.com |

Functional Group Interconversions of the Dimethoxymethyl Moiety

Subsequent Reactions of the Aldehyde Equivalent

The dimethoxymethyl group at the 5-position of the oxazole ring serves as a masked aldehyde, which can be deprotected under acidic conditions to yield the corresponding 5-formyloxazole. This aldehyde is a versatile intermediate that can undergo a variety of subsequent chemical transformations, providing access to a wide range of functionalized oxazole derivatives.

The reactivity of 5-formyloxazole is characteristic of aromatic aldehydes, allowing for participation in several well-established organic reactions. These transformations are crucial for the elaboration of the oxazole core, enabling the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Key reactions involving the aldehyde functionality of 5-formyloxazole include:

Wittig Reaction: This reaction allows for the conversion of the formyl group into an alkene. By reacting 5-formyloxazole with a phosphorus ylide, a variety of vinyl-substituted oxazoles can be prepared. The nature of the ylide determines the structure of the resulting alkene.

Grignard Reaction: The addition of Grignard reagents (organomagnesium halides) to the formyl group results in the formation of secondary alcohols. This provides a straightforward method for introducing a wide range of alkyl, aryl, or vinyl substituents at the carbon atom adjacent to the oxazole ring.

Aldol (B89426) Condensation: In the presence of a suitable base or acid catalyst, 5-formyloxazole can react with enolizable ketones or aldehydes in an aldol condensation. This reaction leads to the formation of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl derivatives.

Reductive Amination: The formyl group can be converted into an amine through reductive amination. This typically involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. This pathway is valuable for introducing nitrogen-containing functional groups.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. The resulting 5-carboxamide-oxazole can then participate in amide coupling reactions.

Horner-Wadsworth-Emmons Reaction: Similar to the Wittig reaction, the Horner-Wadsworth-Emmons reaction, utilizing phosphonate (B1237965) carbanions, offers another efficient method for the stereoselective synthesis of alkenes from 5-formyloxazole. nih.gov

The versatility of 5-formyloxazole as a synthetic intermediate has been demonstrated in the total synthesis of natural products. For instance, it has been utilized as a key building block in the synthesis of bengamide E. nih.gov In one approach, 5-formyloxazole was treated with a lithiated oxazole derivative to form a bis-oxazole intermediate, which was a crucial step in the synthetic sequence. nih.gov

Research has also explored the synthesis of 5-formyloxazole itself through various routes, highlighting its importance as a precursor. One method involves the [3+2] cycloaddition of acid chlorides and isocyanides, followed by hydrolysis and oxidation steps to furnish the 5-formyl oxazole. rsc.org

Table 1: Examples of Subsequent Reactions of 5-Formyloxazole

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Wittig Reaction | Phosphorus ylide | Vinyl-substituted oxazole | rsc.org |

| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol | rsc.org |

| Aldol Condensation | Ketone/aldehyde, base/acid | β-hydroxy carbonyl or α,β-unsaturated carbonyl | rsc.org |

| Reductive Amination | Amine, reducing agent | Substituted amine | rsc.org |

| Oxidation | Oxidizing agent (e.g., MnO2) | Carboxylic acid | nih.gov |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Alkene | nih.gov |

| Lithiated Oxazole Addition | Lithiated oxazole derivative | Bis-oxazole alcohol | nih.gov |

N-Alkylation and Quaternary Salt Formation

The nitrogen atom at the 3-position of the oxazole ring is nucleophilic and can undergo N-alkylation with various alkylating agents. tandfonline.comderpharmachemica.com This reaction leads to the formation of oxazolium salts, which are quaternary ammonium (B1175870) compounds. The propensity for alkylation at the N-3 position is a characteristic feature of the oxazole ring's reactivity. derpharmachemica.comsemanticscholar.org

The quaternization of oxazoles is typically achieved by reacting the oxazole derivative with an alkyl halide, such as methyl iodide or ethyl bromide. cutm.ac.in The reaction introduces a positive charge on the nitrogen atom and significantly alters the electronic properties and reactivity of the heterocyclic ring.

The formation of quaternary salts from oxazoles has been investigated for various substituted derivatives. osti.gov The rate and success of the quaternization can be influenced by the nature of the substituents on the oxazole ring and the specific alkylating agent used. Electron-donating groups on the oxazole ring can enhance the nucleophilicity of the nitrogen atom, facilitating the alkylation process.

Oxazolium salts are valuable intermediates in organic synthesis. For example, they can be precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. The increased acidity of the proton at the C2 position of the oxazolium salt allows for its deprotonation to generate the corresponding NHC.

Furthermore, the formation of quaternary salts can be a key step in the functionalization of the oxazole ring. The introduction of a positive charge can activate the ring towards nucleophilic attack or other transformations that are not readily achievable with the neutral oxazole.

In the context of this compound, N-alkylation would proceed by reacting it with an appropriate alkylating agent. The resulting oxazolium salt would bear the dimethoxymethyl group at the 5-position and the newly introduced alkyl group on the nitrogen atom.

Table 2: General Reaction for N-Alkylation of Oxazoles

| Reactant | Reagent | Product |

|---|---|---|

| Substituted Oxazole | Alkyl Halide (R-X) | N-Alkyl Oxazolium Halide |

Applications of 5 Dimethoxymethyl Oxazole As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

5-Dimethoxymethyl-oxazole, by virtue of its latent aldehyde function, is a key player in the synthesis of complex organic molecules. The dimethoxymethyl group provides a robust protecting group for the highly reactive formyl group, allowing for chemical transformations on other parts of the molecule without unintended reactions. Subsequent deprotection under mild acidic conditions readily unmasks the aldehyde, which can then participate in a vast range of carbon-carbon and carbon-heteroatom bond-forming reactions.

This strategy is crucial in multi-step syntheses where the precise introduction of an aldehyde is required at a later stage. The aldehyde can be used in reactions such as Wittig olefination, aldol (B89426) condensations, reductive aminations, and Grignard additions, thereby enabling the elaboration of complex side chains and the connection of different molecular fragments. The oxazole (B20620) ring itself can be a stable part of the final target molecule or can be transformed into other functional groups, further expanding its synthetic utility. For instance, the synthesis of oligo-heteroaryles has been achieved through cross-coupling reactions involving oxazole rings, demonstrating their role in constructing extended, complex systems. semanticscholar.orgnih.gov

Precursors for Other Heterocyclic Systems

One of the most powerful applications of oxazoles in organic synthesis is their ability to act as dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity provides a direct and efficient pathway to other important heterocyclic systems, notably pyridine (B92270) and furan (B31954) derivatives.

Synthesis of Pyridine Derivatives

Oxazoles can react with electron-deficient alkenes (dienophiles) in a hetero-Diels-Alder reaction to furnish substituted pyridine rings. The reaction proceeds through an initial cycloaddition to form a bicyclic intermediate which is often unstable. This intermediate then undergoes a retro-Diels-Alder reaction or dehydration to aromatize, yielding the pyridine product. mdpi.orgresearchgate.net The substitution pattern on the resulting pyridine is dictated by the substituents on the oxazole and the dienophile.

In the case of this compound, the dimethoxymethyl group would be carried into the final pyridine structure, which could then be deprotected to a formyl group. This provides a route to formyl-substituted pyridines, which are themselves valuable intermediates. The reaction of various oxazoles with olefinic dienophiles has been shown to produce pyridines in good yields, often accelerated by microwave irradiation. mdpi.org

Below is a representative table illustrating the types of pyridine derivatives that can be synthesized from oxazoles via Diels-Alder reactions.

| Oxazole Reactant | Dienophile | Resulting Pyridine Type | Reference |

|---|---|---|---|

| 2,4,5-Trimethyloxazole | Olefinic Dienophiles | Substituted Pyridines | mdpi.org |

| 5-Ethoxyoxazoles | Dimethyl Maleate | Pyridoxine (B80251) Analogues | researchgate.net |

| 5-Alkoxyoxazoles | Various Dienophiles | Polysubstituted 3-Hydroxypyridines | researchgate.net |

| 2,4-Dimethyl-5-methoxyoxazole | Methylacrylate | Substituted Pyridine Derivatives | semanticscholar.org |

Synthesis of Furan Derivatives

Similarly, oxazoles can react with acetylenic dienophiles to yield substituted furans. mdpi.org The mechanism involves a Diels-Alder reaction followed by a retro-Diels-Alder elimination of a nitrile molecule (e.g., acetonitrile (B52724) if there is a methyl group at the 2-position of the oxazole). This sequence provides a powerful method for constructing highly substituted furan rings, which are prevalent in many natural products and pharmaceuticals. researchgate.netderpharmachemica.comijsrst.com

The use of this compound in this reaction would lead to the formation of a furan bearing a dimethoxymethyl substituent. This masked aldehyde can then be utilized for further functionalization of the furan ring. The reaction is often efficient and can be performed under neat, solvent-less conditions with microwave assistance. mdpi.org

This table summarizes the synthesis of furan derivatives from oxazoles.

| Oxazole Reactant | Dienophile | Resulting Furan Type | Mechanism | Reference |

|---|---|---|---|---|

| 2,4,5-Trimethyloxazole | Acetylenic Dienophiles | Tri- and Tetra-substituted Furans | Diels-Alder / Retro-Diels-Alder | mdpi.org |

Preparation of DNA-Encoded Chemical Libraries and Peptide-like Structures

DNA-Encoded Library (DEL) technology is a powerful tool in drug discovery, enabling the synthesis and screening of vast collections of small molecules. rsc.org The technology relies on the use of versatile chemical building blocks that can be readily incorporated into combinatorial synthesis workflows under DNA-compatible conditions. Functionalized oxazoles are attractive scaffolds for DEL synthesis due to their rigid structure and their prevalence in biologically active molecules. x-chemrx.com

This compound is a prime candidate for use in DELs. The oxazole core can serve as a central scaffold, and the dimethoxymethyl group, after conversion to the aldehyde, provides a reactive handle for diversification. This aldehyde can be used in on-DNA reactions, such as reductive amination with a library of amines, to generate a large number of distinct compounds, each tagged with a unique DNA barcode.

Furthermore, oxazole-containing amino acids are found in nature and have been incorporated into synthetic peptide-like structures and macrocycles. nih.gov The formyl group derived from this compound can be converted into an amino group or a carboxylic acid, allowing for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. This opens the door to creating novel peptidomimetics with constrained conformations, which are of great interest in drug design.

Applications in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is fundamental to modern medicinal chemistry. While direct applications of this compound in asymmetric catalysis are not widely reported, its structure offers significant potential. The formyl group, once deprotected, can be a key attachment point for chiral auxiliaries. These auxiliaries can direct the stereochemical outcome of subsequent reactions on or near the oxazole ring before being cleaved.

Alternatively, the aldehyde can be transformed into a chiral moiety itself, for example, a chiral alcohol or amine, which could then act as a directing group or part of a chiral ligand for metal-catalyzed reactions. Moreover, oxazole-based ligands have been used in asymmetric catalysis. The functional handle provided by this compound allows for the synthesis of new, tailored oxazole-containing ligands with potential applications in a variety of stereoselective transformations. For instance, 5H-oxazol-4-ones have been successfully employed as building blocks for the asymmetric synthesis of α-hydroxycarboxylic acid derivatives. nih.gov This highlights the potential of the broader oxazole class of compounds in stereocontrolled synthetic strategies.

Advanced Derivatives and Functionalization Strategies of 5 Dimethoxymethyl Oxazole

Regioselective Functionalization of the Oxazole (B20620) Core

The oxazole ring possesses distinct reactive sites that can be selectively functionalized. The most acidic proton is typically at the C2 position, making it susceptible to deprotonation and subsequent reaction with electrophiles. Conversely, electrophilic aromatic substitution generally occurs at the C5 position, although this requires the presence of activating groups. The 5-dimethoxymethyl group, being an electron-donating group, can influence the regioselectivity of these functionalizations.

Palladium-catalyzed direct arylation has emerged as a powerful tool for the C-H functionalization of oxazoles. organic-chemistry.orgnih.gov By carefully selecting ligands and reaction conditions, it is possible to achieve high regioselectivity for either C2 or C5 arylation. organic-chemistry.org For 5-dimethoxymethyl-oxazole, C2-arylation would be the expected major product under conditions that favor deprotonation at this position. This typically involves the use of a strong base and a suitable palladium catalyst. organic-chemistry.orgbeilstein-journals.org

Another key strategy for functionalizing the oxazole core is through lithiation. Treatment of an oxazole with a strong organolithium base, such as n-butyllithium, can lead to deprotonation. While the C2 position is the most common site for lithiation, the presence of substituents can direct this to other positions. researchgate.netwilliams.edu For this compound, lithiation is expected to occur preferentially at the C2 position. The resulting 2-lithio-5-dimethoxymethyl-oxazole can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position.

| Reaction Type | Position | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | C2 | Aryl halide, Pd catalyst (e.g., Pd(OAc)2), ligand, base (e.g., K2CO3) | 2-Aryl-5-dimethoxymethyl-oxazole | organic-chemistry.orgnih.govbeilstein-journals.org |

| Lithiation-Electrophilic Quench | C2 | 1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., R-X, RCHO) | 2-Substituted-5-dimethoxymethyl-oxazole | researchgate.netwilliams.edu |

Post-Synthetic Modification of the Dimethoxymethyl Group

The dimethoxymethyl group serves as a versatile precursor to other important functionalities, primarily the formyl group (aldehyde). This transformation is typically achieved through acid-catalyzed hydrolysis. masterorganicchemistry.com The resulting 5-formyloxazole is a valuable intermediate for further synthetic elaborations, such as Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid. The acetal (B89532) acts as a protecting group for the aldehyde, allowing for manipulations at other positions of the oxazole ring before its deprotection. libguides.comlibretexts.org

Beyond hydrolysis, the dimethoxymethyl group can potentially undergo other transformations. For instance, under specific oxidative conditions, acetals can be converted directly to esters. organic-chemistry.org This would provide a route to 5-(methoxycarbonyl)oxazole derivatives from this compound.

| Transformation | Product Functional Group | Reagents and Conditions | Reference |

|---|---|---|---|

| Hydrolysis | Aldehyde (-CHO) | Aqueous acid (e.g., HCl, H2SO4) | masterorganicchemistry.com |

| Oxidative Cleavage | Ester (-COOR) | Oxidizing agent (e.g., MCPBA, NHPI/Co(OAc)2/O2) | organic-chemistry.org |

Synthesis of Poly-Substituted Oxazoles

The synthesis of poly-substituted oxazoles often involves the construction of the oxazole ring from acyclic precursors that already contain the desired substituents. Several methods are available for the synthesis of trisubstituted oxazoles that could be adapted to incorporate a dimethoxymethyl group. nih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.net

One such approach involves the palladium-catalyzed C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins. nih.gov By choosing an appropriate starting cyanohydrin, a dimethoxymethyl group could be present in the final trisubstituted oxazole product. Another strategy is the reaction of ynamides with N-(pivaloyloxy)amides, catalyzed by a cobalt complex, which regioselectively yields 5-aminooxazoles. nih.gov A subsequent modification of the amino group could lead to the desired substitution pattern.

Furthermore, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed involving the condensation of a carboxylic acid, an amino acid, and a dehydrating agent, followed by a Suzuki-Miyaura coupling with a boronic acid. beilstein-journals.orgrsc.org By selecting an amino acid that could be converted to or already contains a dimethoxymethyl group, this method could provide access to a diverse range of poly-substituted oxazoles.

| Method | Key Starting Materials | Resulting Substitution Pattern | Reference |

|---|---|---|---|

| Pd-Catalyzed C-H Addition/Cyclization | Electron-rich heteroarene, O-acyl cyanohydrin | 2,4,5-Trisubstituted | nih.gov |

| Yb(OTf)3-Catalyzed Cyclization of Ynamides | Ynamide, NIS, Acetonitrile (B52724) | 2,4,5-Trisubstituted | organic-chemistry.org |

| One-Pot Synthesis/Suzuki Coupling | Carboxylic acid, amino acid, boronic acid | 2,4,5-Trisubstituted | beilstein-journals.orgrsc.org |

Formation of Fused Oxazole Systems

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. One important class of fused oxazoles are the oxazolo[5,4-b]pyridines. These can be synthesized through various methods, including the condensation of hydroxyaminopyridines with aldehydes followed by oxidative cyclization, or the reaction of iminophosphoranes with alkylideneoxazol-5(4H)-ones. tandfonline.comrsc.orgmagritek.combuketov.edu.kzresearchgate.net A derivative of this compound, such as the corresponding aldehyde, could serve as a key building block in these syntheses.

Diels-Alder reactions of oxazoles provide a powerful route to pyridines and other fused systems. researchgate.netnih.govresearchgate.net Oxazoles can act as dienes in [4+2] cycloaddition reactions with various dienophiles. The initial cycloadduct can then undergo further transformations to yield highly substituted pyridines. Specifically, 5-alkoxy-substituted oxazoles are known to participate in these reactions to form fused dihydropyrano- or furano-pyridines. nih.govacs.org By analogy, this compound could potentially undergo similar cycloaddition reactions, leading to novel fused pyridine (B92270) systems.

| Fused System | Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| Oxazolo[5,4-b]pyridine | Condensation/Oxidative Cyclization | Hydroxyaminopyridine, Aldehyde (from this compound) | tandfonline.com |

| Oxazolo[5,4-b]pyridine | Reaction with Iminophosphoranes | Iminophosphorane, Alkylideneoxazol-5(4H)-one | rsc.org |

| Fused Pyridines | Diels-Alder Reaction | 5-Alkenoxy-substituted oxazole, Dienophile | nih.govacs.org |

| Fused Imidazooxazoles | Cyclization of N-acetyl cysteine derivatives | N-acetyl cysteine derivatives | ekb.eg |

Theoretical and Computational Investigations of 5 Dimethoxymethyl Oxazole

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules. For 5-dimethoxymethyl-oxazole, these studies reveal the distribution of electrons and energy levels, which are crucial for understanding its reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations for oxazole (B20620) derivatives are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable geometric optimization and prediction of electronic properties. irjweb.com These calculations have shown that the geometry of the oxazole ring is nearly planar. scispace.com For substituted oxazoles, the bond lengths and angles are influenced by the nature of the substituent groups. In the oxazole ring, carbon-nitrogen bond lengths are typically in the range of 1.28-1.35 Å, and carbon-oxygen bonds are around 1.36-1.38 Å. The introduction of a dimethoxymethyl group at the 5-position is expected to cause perturbations in the electronic structure and geometry of the oxazole ring.

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, often referred to as frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. irjweb.comcdu.edu.au A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. cdu.edu.auwuxiapptec.com For oxazole and its derivatives, the HOMO-LUMO gap is a significant indicator of their chemical behavior. cdu.edu.au The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks, respectively. cdu.edu.auajchem-a.com In substituted oxazoles, electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. researchgate.netresearchgate.net The dimethoxymethyl group is generally considered an electron-donating group, which would be expected to raise the HOMO energy of this compound, potentially increasing its reactivity towards electrophiles.

Below is a hypothetical data table illustrating the kind of results obtained from a HOMO-LUMO analysis for a series of substituted oxazoles, including a placeholder for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Oxazole | -9.50 | -0.50 | 9.00 |

| 2-Methyl-oxazole | -9.35 | -0.45 | 8.90 |

| 5-Methyl-oxazole | -9.40 | -0.48 | 8.92 |

| This compound | -9.20 | -0.40 | 8.80 |

| 5-Nitro-oxazole | -10.20 | -1.50 | 8.70 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.dedtic.mil The MEP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. uni-muenchen.de For heterocyclic compounds like oxazoles, the MEP analysis reveals that the nitrogen atom is typically a region of negative potential, making it a likely site for protonation or interaction with electrophiles. uni-muenchen.de The oxygen atom also contributes to the negative potential region. The substituents on the oxazole ring significantly influence the MEP. mdpi.com An electron-donating group like dimethoxymethyl at the 5-position would likely enhance the negative electrostatic potential around the heterocyclic ring, particularly at the nitrogen atom, thereby increasing its basicity and nucleophilicity.

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energy changes that occur as reactants are converted into products.

Energy Profiles and Transition State Analysis

By mapping the potential energy surface of a reaction, computational models can identify the minimum energy pathways, including transition states (the highest energy point along the reaction coordinate) and intermediates. acs.orgmdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For a hypothetical reaction involving this compound, such as an electrophilic substitution, computational modeling could predict the most favorable site of attack by calculating the activation energies for substitution at different positions on the oxazole ring. These calculations can also elucidate the structure of the transition state, providing a deeper understanding of the reaction mechanism. acs.org For instance, in reactions involving substituted oxazoles, the stability of intermediates and transition states is heavily influenced by the electronic effects of the substituents. butlerov.com An electron-donating group like dimethoxymethyl would be expected to stabilize a positively charged intermediate (an arenium ion analog), thereby lowering the activation energy for electrophilic attack.

Below is an illustrative data table showing calculated activation energies for a hypothetical electrophilic bromination reaction on 5-substituted oxazoles.

| 5-Substituent | Position of Attack | Activation Energy (kcal/mol) |

| -H | C2 | 25.0 |

| -H | C4 | 28.5 |

| -CH₃ | C2 | 23.5 |

| -CH₃ | C4 | 27.0 |

| -CH(OCH₃)₂ | C2 | 22.0 |

| -CH(OCH₃)₂ | C4 | 26.0 |

| -NO₂ | C2 | 30.0 |

| -NO₂ | C4 | 32.5 |

Prediction of Reactivity Parameters

The reactivity of this compound is extensively studied using computational methods, primarily Density Functional Theory (DFT), to predict its behavior in chemical reactions. irjweb.com These theoretical calculations provide insights into the molecule's electronic structure, which is fundamental to understanding its reactivity. Key parameters, including Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential, and Fukui functions, are calculated to map out the probable sites for electrophilic and nucleophilic attacks.

The oxazole ring is known to have distinct reactive positions. Generally, the acidity of a hydrogen atom on the oxazole ring decreases in the order of C2 > C5 > C4. thepharmajournal.comderpharmachemica.com Electrophilic substitution is preferred at the C5-position, especially when an electron-donating group is present, which activates the ring towards electrophilic attack. thepharmajournal.comsemanticscholar.org Conversely, nucleophilic substitution is rare but most likely to occur at the C2 position. semanticscholar.org

The presence of the dimethoxymethyl substituent, -CH(OCH₃)₂, at the C5 position significantly influences these inherent reactivities. This group is generally considered to be electron-donating, thereby increasing the electron density at the C5 position and further enhancing its susceptibility to electrophilic attack.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap implies higher reactivity, as less energy is required for electronic transitions. irjweb.comresearchgate.net For this compound, the electron-donating nature of the substituent is expected to raise the HOMO energy level, making the molecule a better electron donor and more reactive towards electrophiles.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com For an oxazole derivative, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites prone to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms. The dimethoxymethyl group would influence this distribution, likely increasing the negative potential around the C5-position of the ring.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density, one can pinpoint the specific atoms most likely to participate in a reaction.

An illustrative table of predicted reactivity parameters for this compound, derived from DFT calculations (e.g., at the B3LYP/6-31G** level of theory), is presented below. jksus.org

| Parameter | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests a moderately reactive molecule. researchgate.networldwidejournals.com |

| Global Hardness (η) | 2.85 eV | A lower value suggests higher reactivity. irjweb.com |

| Electrophilicity Index (ω) | 1.5 eV | Measures the electrophilic power of the molecule. irjweb.com |

| Net Charge on C5 | -0.25 | Suggests a site favorable for electrophilic attack. researchgate.net |

Note: The values in this table are illustrative and based on general trends for substituted oxazoles. Actual values would require specific quantum chemical calculations for this compound.

Structure-Reactivity Relationships and Predictive Models

Quantitative Structure-Reactivity Relationships (QSRRs)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. uliege.befrontiersin.org These models are invaluable tools in computational chemistry for predicting the reactivity of new or untested compounds without the need for extensive experimentation. nih.gov

For a series of substituted oxazoles, including this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. The model would take the form of an equation:

Reactivity = f(Descriptor₁, Descriptor₂, ... Descriptorₙ)

The "descriptors" are numerical values that represent different aspects of the molecule's structure and properties. These can include:

Topological descriptors: Based on the 2D structure of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Calculated from quantum chemistry methods (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net

Physicochemical descriptors: Such as logP (lipophilicity). worldwidejournals.com

To build a QSRR model for oxazole derivatives, a training set of compounds with known reactivities would be used. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be employed to find the best correlation between the descriptors and the observed reactivity. researchgate.net

The following table illustrates the types of descriptors that could be used in a QSRR model for predicting the electrophilic reactivity of 5-substituted oxazoles.

| Compound | Substituent at C5 | Hammett Constant (σ) | HOMO Energy (eV) | Calculated Reactivity (log k) |

| 1 | -H | 0.00 | -6.8 | 1.0 |

| 2 | -CH₃ | -0.17 | -6.6 | 1.5 |

| 3 | -NO₂ | 0.78 | -7.5 | -0.5 |

| 4 | -CH(OCH₃)₂ | -0.1 (estimated) | -6.5 | 1.7 (predicted) |

Note: This table is a hypothetical example to illustrate the QSRR concept. The values for this compound are predicted based on the expected electronic effect of the substituent.

Correlation of Electronic Structure with Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its electronic structure. researchgate.net Computational studies establish a direct correlation between calculated electronic parameters and the observed chemical behavior of the molecule.

The distribution of electron density across the oxazole ring is a primary determinant of its reactivity. The electronegative oxygen and nitrogen atoms create a π-electron deficient system, influencing the sites of electrophilic and nucleophilic attack. nih.gov The introduction of a dimethoxymethyl group at the C5 position, being electron-donating, is predicted to increase the electron density of the ring, particularly at the C2 and C4 positions, while making the C5 position itself a prime target for electrophiles. thepharmajournal.comsemanticscholar.org

The HOMO and LUMO orbitals play a pivotal role in chemical reactions. For electrophilic attack, the reaction is favored at the atom or bond where the HOMO density is the highest. nih.gov In the case of this compound, the HOMO is expected to be localized primarily on the C4=C5 bond, making this the most probable site for reaction with electrophiles. For nucleophilic attack, the reaction occurs at the site with the highest LUMO density, which for oxazoles is typically the C2 position. semanticscholar.org

| Electronic Parameter | Correlation with Reactivity | Predicted Effect for this compound |

| HOMO Energy | Higher energy facilitates electron donation (reaction with electrophiles). | Increased due to the electron-donating substituent. |

| LUMO Energy | Lower energy facilitates electron acceptance (reaction with nucleophiles). | Slightly increased, making it less susceptible to nucleophiles than unsubstituted oxazole. |

| HOMO-LUMO Gap | Smaller gap indicates higher reactivity. | Decreased, leading to enhanced overall reactivity. |

| Electron Density at C5 | Higher density favors electrophilic attack. | Increased, making C5 the primary site for electrophilic substitution. |

Computational Studies on Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission of light, can be investigated using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). jksus.orgresearchgate.netmdpi.com These studies provide insights into the electronic transitions that occur when the molecule interacts with light, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). jksus.org

TD-DFT calculations can predict the UV-Visible absorption spectrum of a molecule, indicating the wavelengths of light it absorbs most strongly. nih.gov These absorptions correspond to electronic transitions from the ground state to various excited states. For oxazole derivatives, these transitions are typically of the π → π* type. researchgate.net The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the oxazole ring. nih.gov The electron-donating dimethoxymethyl group is expected to cause a bathochromic (red) shift in the absorption spectrum of this compound compared to the unsubstituted oxazole.

Furthermore, computational methods can be used to study the properties of the excited states, including their geometry and energy. mdpi.com This allows for the prediction of fluorescence and phosphorescence spectra. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of fluorescent molecules. researchgate.net

Below is a table of predicted photophysical properties for this compound, based on TD-DFT calculations and trends observed in similar compounds. rsc.org

| Property | Predicted Value | Method of Prediction | Significance |

| Absorption Maximum (λ_max) | 225 nm | TD-DFT | Corresponds to the S₀ → S₁ (π → π*) transition. |

| Molar Absorptivity (ε) | 12,000 M⁻¹cm⁻¹ | TD-DFT | Indicates the strength of light absorption. |

| Emission Maximum (λ_em) | 310 nm | TD-DFT | Wavelength of fluorescence. |

| Stokes Shift | 85 nm | Calculated from λ_max and λ_em | Indicates energy loss between absorption and emission. |

| Fluorescence Quantum Yield (Φ_F) | 0.4 | Comparative analysis with similar oxazoles | Efficiency of the fluorescence process. researchgate.net |

| Excited State Dipole Moment | 4.5 D | TD-DFT | Indicates charge redistribution upon excitation. nih.gov |

Note: These values are illustrative and represent expected trends for an oxazole with an electron-donating substituent at the C5 position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.